molecular formula C14H14N2O B15354512 N-[(2-aminophenyl)methyl]benzamide CAS No. 32478-65-2

N-[(2-aminophenyl)methyl]benzamide

Cat. No.: B15354512
CAS No.: 32478-65-2
M. Wt: 226.27 g/mol
InChI Key: OPUHVIHIKCYZOF-UHFFFAOYSA-N
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Description

N-[(2-aminophenyl)methyl]benzamide is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its potential as an inhibitor of histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. This compound has shown promise in various biological activities, including antiproliferative and antifibrotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing N-[(2-aminophenyl)methyl]benzamide involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This process includes a sequential nucleophilic/intramolecular addition followed by transamidation . The reaction is typically carried out under mild conditions, making it practical and atom-economical.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-aminophenyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzamide moiety.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzamide structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N-[(2-aminophenyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The primary mechanism of action of N-[(2-aminophenyl)methyl]benzamide involves the inhibition of class I HDAC enzymes. By binding to the active site of these enzymes, the compound prevents the deacetylation of histone proteins, leading to changes in gene expression. This inhibition can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, thereby exerting antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminophenyl)benzamide: Another HDAC inhibitor with similar biological activities.

    Chidamide: An approved HDAC inhibitor used in cancer therapy.

    Vorinostat: A well-known HDAC inhibitor with a broader spectrum of activity.

Uniqueness

N-[(2-aminophenyl)methyl]benzamide is unique due to its specific structure, which allows for selective inhibition of HDAC1 and HDAC2 enzymes. This selectivity can lead to fewer side effects compared to other HDAC inhibitors that target a broader range of enzymes .

Properties

CAS No.

32478-65-2

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-[(2-aminophenyl)methyl]benzamide

InChI

InChI=1S/C14H14N2O/c15-13-9-5-4-8-12(13)10-16-14(17)11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)

InChI Key

OPUHVIHIKCYZOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2N

Origin of Product

United States

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